2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144034
InChI: InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H20BNO3S
Molecular Weight: 281.2 g/mol

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.:

Cat. No.: VC20144034

Molecular Formula: C13H20BNO3S

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole -

Specification

Molecular Formula C13H20BNO3S
Molecular Weight 281.2 g/mol
IUPAC Name 2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3
Standard InChI Key ZSPQSSWQQZGAPT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (C₃H₂NS) fused with two distinct functional groups:

  • A tetrahydrofuran-2-yl substituent at the 2-position, contributing a five-membered oxygen-containing ring.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, providing a boron-centered electrophilic site .

The spatial arrangement of these groups creates a planar thiazole core with orthogonal substituents, as confirmed by X-ray crystallographic analogs . The boronic ester enhances solubility in aprotic solvents while enabling Suzuki-Miyaura cross-coupling reactions .

Physicochemical Characteristics

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC₁₃H₁₉BNO₃S
Molecular Weight297.2 g/mol
Physical StateColorless to yellow liquid
Flash Point93°C
Purity (HPLC)≥97%
SolubilityDMSO, THF, Dichloromethane

The compound’s logP (calculated) of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Fourier-transform infrared (FTIR) spectra show characteristic B-O stretches at 1,350–1,400 cm⁻¹ and thiazole ring vibrations at 1,550–1,600 cm⁻¹.

Synthesis and Characterization

Synthetic Pathways

Two primary methods dominate its production:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 5-bromothiazole derivatives and tetrahydrofuran-substituted boronic esters :

  • Step 1: Preparation of 4,4,5,5-tetramethyl-2-(tetrahydrofuran-2-yl)-1,3,2-dioxaborolane via borylation of tetrahydrofuran-2-yl lithium.

  • Step 2: Coupling with 2-(tetrahydrofuran-2-yl)-5-bromothiazole using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in THF/H₂O (3:1) at 80°C .

Yield optimization reaches 78–85% with microwave-assisted heating .

Hantzsch Thiazole Cyclization

Condensation of α-bromoketones with thioureas :

  • Step 1: Synthesis of α-bromoketone precursor from tetrahydrofuran-2-carboxylic acid.

  • Step 2: Cyclization with thiourea in ethanol under reflux, followed by boronic ester installation via Miyaura borylation.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.28 (s, 12H, B-O-C(CH₃)₂), 3.75–3.82 (m, 2H, tetrahydrofuran O-CH₂), 7.45 (s, 1H, thiazole H) .

    • ¹¹B NMR: δ 30.5 ppm (quartet, J = 98 Hz), confirming tetracoordinated boron .

  • Mass Spectrometry: ESI-MS m/z 298.1 [M+H]⁺, consistent with molecular weight.

Chemical Reactivity and Applications

Boron-Mediated Cross-Couplings

The dioxaborolane group participates in Suzuki-Miyaura reactions with aryl halides, enabling π-system extensions:

Thiazole-Bpin+Ar-XPd catalystThiazole-Ar+BPin-X\text{Thiazole-Bpin} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Thiazole-Ar} + \text{BPin-X}

Notable applications:

  • Drug Intermediate Synthesis: Coupling with fluorinated aryl bromides produces kinase inhibitor precursors .

  • Polymer Chemistry: Incorporation into conjugated polymers for organic electronics.

Heterocyclic Functionalization

The thiazole nitrogen undergoes regioselective alkylation and acylation:

  • N-Alkylation: Reaction with methyl iodide yields quaternary ammonium salts (80% yield).

  • Electrophilic Aromatic Substitution: Nitration at the 4-position using HNO₃/H₂SO₄.

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivity (IC₅₀)
2-(4-Boronophenyl)thiazolePhenylboronic acid substituentEGFR inhibition: 1.2 μM
2-(Tetrahydrofuran-3-yl)thiazoleAlternative THF regioisomerNot reported
5-(Biphenyl-4-yl)thiazole Extended π-systemAntitrypanosomal: 0.50 μM

The tetrahydrofuran-2-yl group in the target compound enhances blood-brain barrier penetration compared to phenyl analogs (logBB = −0.4 vs. −1.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator